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Compound of Interest

Compound Name: 2,2,7-Trimethyloctane

Cat. No.: B14549899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
C11 branched alkanes, intended for researchers, scientists, and professionals in drug
development. This document summarizes available quantitative data, details experimental
protocols for key measurements, and visualizes relevant workflows to facilitate a deeper
understanding of these compounds.

Introduction to C11 Branched Alkanes

Undecane (C11H24) and its branched isomers are nonpolar hydrocarbons with applications as
solvents and components in complex hydrocarbon mixtures. The branching structure
significantly influences their physical and thermodynamic properties, such as boiling point,
melting point, enthalpy of formation, entropy, and heat capacity. Understanding these
properties is crucial for various applications, including chemical process design and material
science. Generally, increased branching disrupts intermolecular van der Waals forces, leading
to lower boiling points compared to the linear n-undecane. However, molecular symmetry can
also play a significant role, with more symmetrical isomers often exhibiting higher melting
points.

Quantitative Thermodynamic Data
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The following tables summarize the available thermodynamic data for various C11 branched

alkanes. It is important to note that experimental data for all 159 isomers of undecane is not

readily available in the literature. The presented data has been compiled from various sources,

including the NIST Chemistry WebBook and other chemical databases.

Table 1: Enthalpy of Formation and Vaporization for Selected C11 Branched Alkanes

Enthalpy of Enthalpy of
Formation (gas, Vaporization
Isomer Name CAS Number
298.15 K), AfH°gas (298.15 K), AvapH°
(kJ/mol) (kJ/mol)
-280.93 (Joback 39.30 (Joback
2-Methyldecane 6975-98-0
Calculated) Calculated)
3-Methyldecane 13151-34-3 Data Not Available Data Not Available
4-Methyldecane 2847-72-5 Data Not Available Data Not Available
2,2-Dimethylnonane 17302-14-6 Data Not Available Data Not Available
2,3-Dimethylnonane 2884-06-2 Data Not Available Data Not Available
) -280.93 (Joback 39.30 (Joback
2,4-Dimethylnonane 17302-24-8
Calculated) Calculated)
2,6-Dimethylnonane 17302-28-2 Data Not Available Data Not Available
3,3-Dimethylnonane 17302-15-7 Data Not Available Data Not Available
4,5-Dimethylnonane 17302-23-7 Data Not Available Data Not Available
4-Ethyl-4- -280.93 (Joback 39.30 (Joback
17302-19-1
methyloctane Calculated) Calculated)
5-Ethyl-2-
62016-18-6 Data Not Available Data Not Available
methyloctane

Note: "Joback Calculated Property" indicates that the value is an estimation based on a group

contribution method and not from direct experimental measurement.

Table 2: Entropy and Heat Capacity for Selected C11 Branched Alkanes
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Liquid Phase
Molar Entropy . Ideal Gas Heat
o Heat Capacity .
(liquid, 298.15 L Capacity
Isomer Name CAS Number L (Cp,liquid,
K), S°liquid (Cp,gas)
298.15 K)
(J/mol-K) (J/mol-K)
(J/mol-K)
Data Not
2-Methyldecane 6975-98-0 458.15 341.21 ]
Available
Data Not Data Not Data Not
3-Methyldecane 13151-34-3 ) ) )
Available Available Available
Data Not Data Not Data Not
4-Methyldecane 2847-72-5 ) ) ]
Available Available Available
2,2- Data Not Data Not Data Not
17302-14-6
Dimethylnonane Available Available Available
2,3- Data Not Data Not Data Not
. 2884-06-2 _ _ .
Dimethylnonane Available Available Available
2,4- Data Not Data Not Data Not
17302-24-8
Dimethylnonane Available Available Available
2,6- Data Not Data Not Data Not
17302-28-2
Dimethylnonane Available Available Available
3,3- Data Not Data Not Data Not
_ 17302-15-7 _ _ .
Dimethylnonane Available Available Available
4,5- Data Not Data Not Data Not
] 17302-23-7 ) ) ]
Dimethylnonane Available Available Available
4-Ethyl-4- Data Not Data Not Data Not
17302-19-1 _ _ _
methyloctane Available Available Avalilable
5-Ethyl-2- Data Not Data Not Data Not
62016-18-6 _ _ _
methyloctane Available Available Available

Experimental Protocols
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The determination of thermodynamic properties of C11 branched alkanes relies on precise
experimental techniques. The following sections detail the methodologies for key experiments
based on established standards.

Determination of Heat of Combustion using Bomb
Calorimetry

The heat of combustion of liquid hydrocarbons is determined using a bomb calorimeter. The
standard test method is outlined in ASTM D240.[1][2]

Principle: A weighed sample of the liquid hydrocarbon is burned in a constant-volume bomb
calorimeter filled with excess oxygen under pressure. The heat released by the combustion is
absorbed by the surrounding water, and the temperature increase of the water is measured.
The heat of combustion is calculated from this temperature rise and the previously determined
heat capacity of the calorimeter.

Apparatus:

e Oxygen Bomb Calorimeter

Sample holder (crucible)

Ignition wire

Oxygen cylinder with pressure regulator

Water bath

High-precision thermometer or temperature sensor
Procedure:

o Sample Preparation: An accurately weighed mass (typically 0.6 to 0.8 g) of the C11
branched alkane is placed in the sample crucible. For volatile samples, a gelatin capsule
may be used to contain the liquid.
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» Bomb Assembly: A fuse wire is attached to the electrodes in the bomb head, with the wire
positioned to be in contact with the sample. One milliliter of distilled water is added to the
bomb to saturate the internal atmosphere and ensure that any nitric and sulfuric acids
formed during combustion are in a liquid state.

e Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with
oxygen to a pressure of 30 atm.

o Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of
water. The water temperature should be adjusted to be a few degrees below the expected
final temperature.

e Combustion: The ignition circuit is closed to ignite the sample. The temperature of the water
in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins
to cool.

» Corrections and Calculations: The observed temperature rise is corrected for heat exchange
with the surroundings. The heat of combustion is then calculated by multiplying the corrected
temperature rise by the energy equivalent of the calorimeter. Further corrections are made
for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the sample) and
for the heat of combustion of the fuse wire.

Determination of Specific Heat Capacity using
Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid alkanes can be determined using Differential Scanning
Calorimetry (DSC), following a procedure based on ASTM E1269.[3][4][5]

Principle: DSC measures the difference in heat flow between a sample and a reference
material as a function of temperature. By comparing the heat flow to the sample with that of a
standard material with a known specific heat capacity (e.g., sapphire), the specific heat
capacity of the sample can be determined.

Apparatus:

 Differential Scanning Calorimeter (DSC)
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o Sample and reference pans (typically aluminum)

e Hermetic sealing press for pans

o A standard material with known specific heat capacity (e.g., synthetic sapphire)
Procedure:

o Baseline Calibration: An initial DSC run is performed with empty sample and reference pans
to establish the baseline heat flow.

» Standard Material Analysis: A known mass of the sapphire standard is placed in a sample
pan and subjected to the same temperature program as the baseline run. This allows for the
determination of the calibration constant.

o Sample Analysis: An accurately weighed sample of the C11 branched alkane (typically 5-10
mg) is hermetically sealed in a sample pan.[6] The sample is then subjected to the same
temperature program. To erase the sample's thermal history, a heat/cool/heat cycle can be
employed.[6]

o Data Analysis: The heat flow curve of the sample is compared to the baseline and the
standard material's curve. The specific heat capacity (Cp) is calculated using the following
equation:

Cp(sample) = (Ag_sample / m_sample) / (Ag_standard / m_standard) * Cp(standard)

where Aq is the difference in heat flow between the sample/standard and the baseline, and
m is the mass.

Analysis and Separation by Gas Chromatography (GC)

Gas chromatography is a primary technique for separating and identifying the individual
isomers of C11 branched alkanes in a mixture. ASTM D6730 provides a standard test method
for the detailed hydrocarbon analysis of fuels, which can be adapted for this purpose.[7][8]

Principle: A volatile liquid sample is injected into a heated port, where it is vaporized and
carried by an inert gas (the mobile phase) through a capillary column. The column contains a
stationary phase that interacts differently with each component of the mixture, causing them to
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separate based on their boiling points and polarities. A detector at the end of the column

records the elution of each component.

Apparatus:

Gas Chromatograph (GC) with a Flame lonization Detector (FID)
High-resolution capillary column (e.g., 100-meter, non-polar stationary phase)
Autosampler for precise injection

Data acquisition and processing software

Procedure:

Sample Preparation: The C11 branched alkane mixture is diluted in a suitable solvent (e.qg.,
hexane) if necessary. An internal standard may be added for quantitative analysis.

Instrument Setup: The GC is equipped with a high-resolution capillary column. The oven
temperature is programmed to ramp from a low initial temperature to a final high temperature
to ensure the separation of all components. The injector and detector temperatures are set
appropriately high to ensure vaporization and prevent condensation.

Injection: A small volume (typically 1 pL or less) of the prepared sample is injected into the
GC.

Separation and Detection: The components of the mixture are separated in the column and
detected by the FID as they elute. The retention time (the time it takes for a component to
travel through the column) is used for qualitative identification by comparing it to the
retention times of known standards.

Data Analysis: The area under each peak in the chromatogram is proportional to the
concentration of that component in the mixture. By calibrating the instrument with standards
of known concentration, the composition of the unknown mixture can be determined. The
Kovats retention index system can be used for more robust compound identification.[7]

Visualization of Workflows and Relationships
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Computational Thermochemistry Workflow

The thermodynamic properties of C11 branched alkanes can be predicted using computational
chemistry methods. A typical workflow for these calculations using software like Gaussian is

illustrated below.
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Computational workflow for thermodynamic property prediction.
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This workflow begins with defining the 3D structure of a C11 branched alkane isomer. This
initial geometry is then optimized to find the lowest energy conformation. A frequency
calculation is performed to confirm that the optimized structure is a true minimum on the
potential energy surface and to obtain vibrational frequencies. A high-level single-point energy
calculation provides a more accurate electronic energy. Finally, statistical mechanics principles
are applied using the outputs from the frequency and energy calculations to predict the
thermodynamic properties.

Logical Relationship: Branching vs. Boiling Point

The degree and position of branching in an alkane have a direct impact on its boiling point. This
relationship can be visualized as a conceptual diagram.

Linear Alkane
(e.g., n-Undecane)
High
Branched Alkane
(e.g., 2-Methyldecane)

Highly Branched Alkane
(e.g., 2,2,4,4-Tetramethylheptane)

Intermolecular Forces
Molecular Surface Area (van der Waals)

Boiling Point
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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